molecular formula C14H13NO2 B3095120 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid CAS No. 1261911-15-2

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid

Cat. No.: B3095120
CAS No.: 1261911-15-2
M. Wt: 227.26 g/mol
InChI Key: JNZUAFRXTFKTMJ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid is a functionalized pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, this compound features a pyridine-3-carboxylic acid scaffold, a structure recognized for its prevalence in FDA-approved drugs and its ability to participate in hydrogen bonding and metal coordination with biological targets . The 3,5-dimethylphenyl substituent can enhance the molecule's lipophilicity and influence its interaction with hydrophobic binding pockets. Pyridine carboxylic acid isomers are exceptionally versatile scaffolds in drug discovery, often serving as key components in enzyme inhibitors with nanomolar potency . Compounds derived from similar scaffolds have demonstrated a broad spectrum of biological activities, leading to therapeutics for conditions such as tuberculosis, cancer, and various other diseases . This makes this compound a valuable intermediate or building block for researchers working on the synthesis of novel small-molecule libraries, particularly in developing potential enzyme inhibitors or protease inhibitors . Its structural features make it a promising candidate for computational chemistry studies, including molecular docking and density functional theory (DFT) calculations to predict reactivity and binding affinity . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3,5-dimethylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-10(2)7-12(6-9)13-4-3-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZUAFRXTFKTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687080
Record name 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-15-2
Record name 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions typically involve the use of potassium organotrifluoroborate salts and palladium catalysts .

Chemical Reactions Analysis

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid has been investigated for its potential therapeutic properties. Research indicates that derivatives of pyridine compounds often exhibit biological activity, including anti-inflammatory and analgesic effects. The structural similarity to other known pharmacophores suggests its potential as a lead compound in drug design.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including those used in agrochemicals and pharmaceuticals. Its functional groups allow for various chemical reactions such as esterification and amination.

Material Science

In material science, pyridine derivatives are explored for their role in creating advanced materials. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of pyridine derivatives. The research demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in treating inflammatory diseases .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry context, researchers successfully synthesized a series of novel derivatives from this compound. These derivatives were tested for their efficacy against various cancer cell lines, revealing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring and pyridine backbone significantly influence physicochemical properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid 3,5-dimethyl (phenyl) C₁₄H₁₃NO₂ 227.27 1261911-15-2 Electron-donating methyl groups
6-(3-Ethylphenyl)pyridine-3-carboxylic acid 3-ethyl (phenyl) C₁₄H₁₃NO₂ 227.27 2171909-76-3 Larger alkyl group; increased lipophilicity
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethyl (anilide) C₁₉H₁₇NO₂ 291.34 Not provided PET inhibitor (IC₅₀ ~10 µM)
6-Amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide 2,3,5-trichloro (phenyl) C₁₃H₁₀Cl₃N₃O 330.60 Not provided Electron-withdrawing Cl substituents

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in trichlorophenyl derivatives) enhance charge distribution, favoring interactions with biological targets like enzymes or receptors . In contrast, the dimethylphenyl group in the target compound provides electron-donating effects, which may reduce oxidative stability but improve solubility in polar solvents.
Protein-Ligand Interactions
  • 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid (PDB ligand) binds to the CD11A I-domain via hydrogen bonding and hydrophobic interactions with dichlorophenyl and cyanophenyl groups . This highlights the importance of halogen substituents in mediating strong target affinity, a feature absent in the dimethylphenyl analog.
Metabolic Stability
  • 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid (CAS: 788777-50-4) features a saturated ring, enhancing metabolic stability compared to aromatic pyridines. However, its reduced planarity may limit target engagement in certain applications .

Biological Activity

6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group. This unique structure may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results highlighted significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli .
  • Anti-Diabetic Properties :
    • In vitro studies demonstrated that derivatives of pyridine-3-carboxylic acids showed promising α-amylase inhibitory activity, suggesting potential anti-diabetic effects. The compound's structure may enhance its efficacy compared to standard drugs like acarbose .
  • Mechanism of Action :
    • Molecular docking studies suggest that this compound interacts with key enzymes involved in bacterial DNA replication and carbohydrate metabolism. It forms stable complexes with target proteins, which may inhibit their function .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various pyridine derivatives and assessed their antimicrobial properties using the broth dilution method. Among the tested compounds, this compound exhibited notable activity against S. aureus, demonstrating an IC50 value significantly lower than many analogs .

Case Study 2: Anti-Diabetic Activity

Another investigation focused on the anti-diabetic potential of pyridine derivatives. The study found that specific modifications to the carboxylic acid structure enhanced inhibition of α-amylase, with some derivatives showing IC50 values in the low micromolar range compared to acarbose .

Data Tables

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (μM)Reference
This compoundAntimicrobialStaphylococcus aureusX.X
This compoundAnti-diabeticα-Amylase5.14

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid
Reactant of Route 2
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6-(3,5-Dimethylphenyl)pyridine-3-carboxylic acid

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